6-(Difluoromethyl)-1-azaspiro[3.3]heptane
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Overview
Description
6-(Difluoromethyl)-1-azaspiro[33]heptane is a chemical compound characterized by its unique spirocyclic structure, which includes a difluoromethyl group attached to a nitrogen-containing azaspiro ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-1-azaspiro[3One common method involves the alkylation of a suitable azetidine precursor with a difluoromethylating agent under basic conditions . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of 6-(Difluoromethyl)-1-azaspiro[3.3]heptane may involve scalable synthetic routes that minimize the use of hazardous reagents and optimize yield. A practical and scalable two-step process has been developed, which includes the formation of the azetidine ring through hydroxide-facilitated alkylation and subsequent difluoromethylation .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
6-(Difluoromethyl)-1-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of diseases where difluoromethyl groups enhance biological activity.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The spirocyclic structure provides conformational rigidity, which can improve the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
6,6-Difluorospiro[3.3]heptane: A conformationally restricted isostere of gem-difluorocycloalkanes.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: An intermediate in the synthesis of antibiotic drug candidates.
Uniqueness
6-(Difluoromethyl)-1-azaspiro[3.3]heptane is unique due to its combination of a difluoromethyl group and a spirocyclic azaspiro ring. This structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable scaffold in drug design and material science .
Properties
IUPAC Name |
6-(difluoromethyl)-1-azaspiro[3.3]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-6(9)5-3-7(4-5)1-2-10-7/h5-6,10H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNFYHZKDOKMTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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